4,4-Dimethoxytrityl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

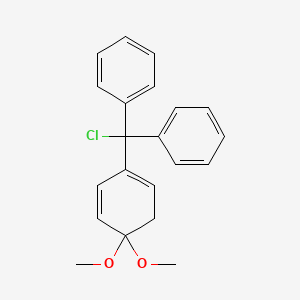

4,4-Dimethoxytrityl chloride is an organic compound characterized by its unique structure, which includes a chlorinated diphenylmethyl group and a dimethoxy-substituted cyclohexa-1,3-diene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethoxytrityl chloride typically involves the chlorination of diphenylmethane followed by a series of substitution reactions to introduce the dimethoxy groups onto the cyclohexa-1,3-diene ring. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the quality and purity of the final product.

化学反应分析

Protection of Hydroxyl Groups in Nucleosides

DMT-Cl reacts selectively with primary hydroxyl groups in nucleosides under mild basic conditions. This reaction is pivotal in oligonucleotide synthesis, where temporary protection prevents undesired side reactions during phosphoramidite coupling.

Key Example:

-

Reaction with 2’-Deoxyuridine :

DMT-Cl (1.2 mmol) reacts with 2’-deoxyuridine (1.0 mmol) in pyridine at room temperature for 4.5 hours, yielding 85% of the 5’-O-dimethoxytritylated product after purification via silica gel chromatography .

Conditions :

Selectivity Data:

| Substrate | Reaction Site | Yield | Reference |

|---|---|---|---|

| Ribonucleosides | 5’-OH | >90% | |

| 2’-Deoxyuridine | 5’-OH | 85% |

Amino Group Protection in Ambident Nucleophiles

DMT-Cl exhibits reactivity toward primary amines in compounds like o-aminophenol, though stability challenges arise during purification.

Key Findings:

-

Reaction with o-Aminophenol :

N-DMTr-o-aminophenol forms but decomposes on silica gel columns due to NH-DMTr instability. Alumina columns improve stability, enabling isolation in 63% yield .

Mechanism :

The reaction proceeds via SN1-type carbocation formation, with the methoxy groups stabilizing the intermediate .

Stability Comparison:

| Protecting Group | Stability on Silica Gel | Stability on Alumina |

|---|---|---|

| NH-DMTr | Low (decomposes) | High |

| O-DMTr | High | High |

Spectrophotometric Quantification of Amino Groups

DMT-Cl reacts with polymer-supported amino groups in the presence of tetrabutylammonium nitrate, enabling UV-based quantification.

Procedure :

-

Reaction : Excess DMT-Cl reacts with amino groups on solid supports.

-

Washing : Remove unreacted DMT-Cl with non-polar solvents.

-

Deprotection : Treat with 4 M HClO₄ to release DMTr⁺ cation.

-

Detection : Measure absorbance at 498 nm (ε = 70,000 L·mol⁻¹·cm⁻¹).

Selective Protection in Multi-Functional Molecules

DMT-Cl discriminates between hydroxyl, amino, and thiol groups in ambident nucleophiles.

Case Study: 2-Mercaptoethanol

-

Reactivity Order : Thiol > Amino > Hydroxyl.

-

Reaction Outcome :

-

S-DMTr-2-mercaptoethanol forms exclusively in pyridine.

-

No O-DMTr byproduct detected.

-

Comparative Reactivity:

| Nucleophile | Preferred Site | Reaction Conditions | Yield |

|---|---|---|---|

| 2-Mercaptoethanol | Thiol (S) | Pyridine, RT | 92% |

| o-Aminophenol | Amino (N) | CH₂Cl₂, Et₃N | 63% |

Deprotection Kinetics and Acid Sensitivity

DMTr-protected groups are cleaved under mildly acidic conditions, enabling orthogonal deprotection strategies.

Kinetic Data :

| Substrate | Acid (Conc.) | Time for Complete Deprotection |

|---|---|---|

| N-DMTr-aminophenol | 4 M HClO₄ | <10 seconds |

| O-DMTr-nucleoside | 3% DCA | 2 minutes |

Mechanism : Acid-induced carbocation formation followed by nucleophilic attack (e.g., water) .

Industrial Protocol :

Yield Optimization:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Time | 4–6 hours | Maximizes conversion |

| Solvent (Pyridine) | Anhydrous | Prevents hydrolysis |

Example: Glycerol Derivatives

-

Selectivity : Primary OH > Secondary OH (10:1 ratio).

-

Conditions : DMT-Cl (1.1 eq), CH₂Cl₂, Et₃N (1.5 eq), 0°C to RT.

科学研究应用

Nucleic Acid Synthesis

DMT-Cl is predominantly used as a protecting group for hydroxyl groups in the synthesis of oligonucleotides. This function is essential in ensuring that specific nucleobases remain unreacted during chemical reactions, facilitating the stepwise addition of nucleotides.

- Selective Protection : DMT-Cl effectively protects hydroxyl groups in ribonucleosides with high selectivity, leading to yields exceeding 70% under optimized conditions .

- Deprotection Efficiency : The DMT ether can be deprotected using mild acidic conditions, allowing for subsequent reactions without significant degradation of the product.

Pharmaceutical Development

In pharmaceutical applications, DMT-Cl plays a vital role in developing nucleoside analogs, which are crucial for creating new antiviral and anticancer drugs. These compounds enhance therapeutic options by modifying existing nucleosides to improve their efficacy against various diseases.

- Case Study : Modified nucleosides synthesized using DMT-Cl have been evaluated for their potential antiviral properties against RNA viruses, showcasing the compound's importance in drug discovery.

Organic Synthesis

Beyond nucleic acid applications, DMT-Cl is utilized in various organic synthesis processes. It aids in constructing complex molecules by protecting functional groups during multi-step synthetic pathways.

- Versatile Reagent : DMT-Cl is employed for the protection of primary alcohols and other functional groups, making it valuable for chemists in both academia and industry .

Biotechnology

In biotechnology, DMT-Cl is instrumental in the production of RNA-based therapeutics. By modifying RNA molecules, it enhances their stability and efficacy, which is critical for developing effective therapeutic agents.

- RNA Therapeutics : The compound's ability to protect hydroxyl groups facilitates the synthesis of stable RNA molecules that can be used in gene therapy and other biotechnological applications .

Selective Protection Studies

Research has demonstrated that DMT-Cl can effectively protect hydroxyl groups while minimizing side reactions. This selectivity is crucial for achieving high yields during oligonucleotide synthesis.

Stability Assessments

Studies evaluating the stability of DMT-protected compounds indicate that they remain stable under dry conditions but can degrade when exposed to moisture. This characteristic necessitates careful handling and storage .

Although DMT-Cl itself does not exhibit direct biological activity, its derivatives have been studied for therapeutic effects. For example, modified nucleosides synthesized with DMT-Cl have shown promise as antiviral agents .

作用机制

The mechanism by which 4,4-Dimethoxytrityl chloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

相似化合物的比较

Similar Compounds

Diphenylmethane: Lacks the chlorinated and dimethoxy groups, resulting in different reactivity and applications.

Chlorodiphenylmethane: Contains the chlorinated group but lacks the dimethoxy substitution, affecting its chemical behavior.

Dimethoxycyclohexa-1,3-diene: Similar ring structure but without the chlorinated diphenylmethyl group.

Uniqueness

4,4-Dimethoxytrityl chloride is unique due to the combination of its chlorinated diphenylmethyl group and dimethoxy-substituted cyclohexa-1,3-diene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

属性

分子式 |

C21H21ClO2 |

|---|---|

分子量 |

340.8 g/mol |

IUPAC 名称 |

2-[chloro(diphenyl)methyl]-5,5-dimethoxycyclohexa-1,3-diene |

InChI |

InChI=1S/C21H21ClO2/c1-23-20(24-2)15-13-19(14-16-20)21(22,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15H,16H2,1-2H3 |

InChI 键 |

QMQXVNHINOVNSD-UHFFFAOYSA-N |

规范 SMILES |

COC1(CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。